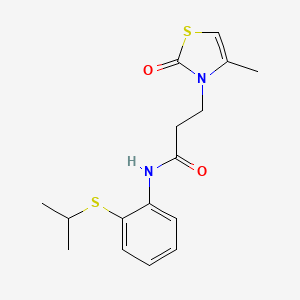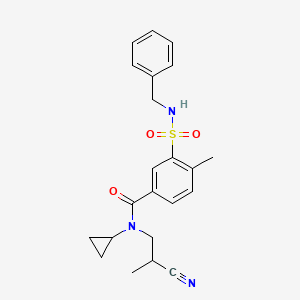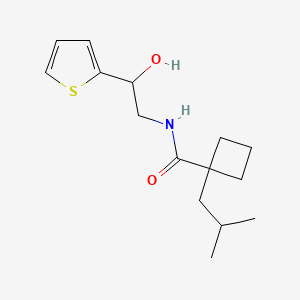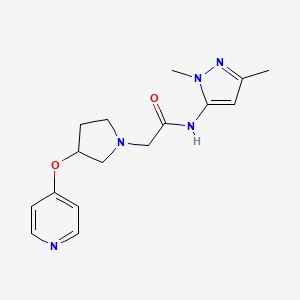
3-(4-methyl-2-oxo-1,3-thiazol-3-yl)-N-(2-propan-2-ylsulfanylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methyl-2-oxo-1,3-thiazol-3-yl)-N-(2-propan-2-ylsulfanylphenyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as ZLN005 and has been synthesized using different methods.
Mechanism of Action
The mechanism of action of 3-(4-methyl-2-oxo-1,3-thiazol-3-yl)-N-(2-propan-2-ylsulfanylphenyl)propanamide is not fully understood. However, research studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to induce apoptosis, which is a process of programmed cell death.
Biochemical and Physiological Effects:
3-(4-methyl-2-oxo-1,3-thiazol-3-yl)-N-(2-propan-2-ylsulfanylphenyl)propanamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as histone deacetylase (HDAC) and heat shock protein 90 (HSP90). It has also been found to induce the expression of certain genes that are involved in apoptosis and cell cycle regulation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(4-methyl-2-oxo-1,3-thiazol-3-yl)-N-(2-propan-2-ylsulfanylphenyl)propanamide in lab experiments is its potential as an anti-cancer agent. It has been found to be effective against various types of cancer cells and can enhance the effectiveness of chemotherapy drugs. However, one of the limitations of using this compound is its potential toxicity. Further research is needed to determine the optimal dosage and administration of this compound.
Future Directions
There are several future directions for research on 3-(4-methyl-2-oxo-1,3-thiazol-3-yl)-N-(2-propan-2-ylsulfanylphenyl)propanamide. One of the areas of research is the development of new analogs of this compound that have improved efficacy and reduced toxicity. Another area of research is the investigation of the mechanism of action of this compound and its potential targets. Further studies are also needed to determine the optimal dosage and administration of this compound for the treatment of cancer.
Synthesis Methods
The synthesis of 3-(4-methyl-2-oxo-1,3-thiazol-3-yl)-N-(2-propan-2-ylsulfanylphenyl)propanamide has been reported in several research studies. One of the most common methods involves the reaction between 2-(2-mercaptophenyl)acetic acid and 4-methyl-2-thiazolone in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with isopropylamine to form the final compound.
Scientific Research Applications
3-(4-methyl-2-oxo-1,3-thiazol-3-yl)-N-(2-propan-2-ylsulfanylphenyl)propanamide has been found to have potential applications in various fields of scientific research. One of the most promising applications is in the treatment of cancer. Research studies have shown that this compound has anti-tumor activity and can inhibit the growth of cancer cells. It has also been found to enhance the effectiveness of chemotherapy drugs.
properties
IUPAC Name |
3-(4-methyl-2-oxo-1,3-thiazol-3-yl)-N-(2-propan-2-ylsulfanylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S2/c1-11(2)22-14-7-5-4-6-13(14)17-15(19)8-9-18-12(3)10-21-16(18)20/h4-7,10-11H,8-9H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZQTJIXIIZZGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=O)N1CCC(=O)NC2=CC=CC=C2SC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methyl-2-oxo-1,3-thiazol-3-yl)-N-(2-propan-2-ylsulfanylphenyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-3-[5-(2-methylcyclopropyl)furan-2-yl]propanamide](/img/structure/B7681671.png)
![2,4-dimethyl-N-[(4-thiomorpholin-4-ylphenyl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7681679.png)
![4-acetyl-3,5-dimethyl-N-[(5-methyl-1,3-oxazol-4-yl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7681689.png)
![Propan-2-yl 3-[[4-[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl]piperazine-1-carbonyl]amino]propanoate](/img/structure/B7681695.png)
![[2-[3-(Furan-2-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 5-chloro-2-hydroxybenzoate](/img/structure/B7681703.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(3-oxopiperazin-1-yl)propanamide](/img/structure/B7681704.png)
![Methyl 4-[(3-piperidin-1-ylsulfonylphenyl)carbamoyl]benzoate](/img/structure/B7681711.png)

![N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]-4-(4-ethyl-1,2,4-triazol-3-yl)benzamide](/img/structure/B7681725.png)


![1-[(7-Chloro-1,3-benzodioxol-5-yl)methyl]-4-nitropyrazole](/img/structure/B7681769.png)

![(2-Fluorophenyl)-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]methanone](/img/structure/B7681776.png)